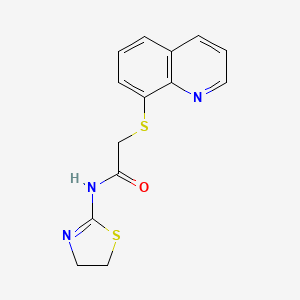![molecular formula C20H21ClN2O B5819591 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine CAS No. 5695-41-0](/img/structure/B5819591.png)
1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine
描述
1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine, also known as MPAP, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the piperazine class of compounds and has been studied for its potential application in the treatment of various neurological disorders.
作用机制
1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is believed to act as a partial agonist at the 5-HT1A and 5-HT7 receptors, which leads to an increase in the release of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, anxiety, and appetite. By increasing the release of serotonin, 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine may help to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine can increase the release of serotonin in the brain, which may help to alleviate the symptoms of depression and anxiety. 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has also been shown to have antioxidant properties, which may help to protect the brain from oxidative stress.
实验室实验的优点和局限性
One advantage of using 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine in lab experiments is that it has a well-defined chemical structure and can be easily synthesized. 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is also relatively stable and can be stored for long periods of time. However, one limitation of using 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
未来方向
There are several potential future directions for research on 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine. One area of interest is the potential application of 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine in the treatment of Parkinson's disease. Studies have shown that 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine can increase the release of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease. Another area of interest is the potential application of 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine in the treatment of anxiety disorders. Studies have shown that 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine can reduce anxiety-like behavior in animal models. Finally, further research is needed to better understand the mechanism of action of 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine and its potential off-target effects.
合成方法
The synthesis of 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine involves the reaction of 1-(4-chlorophenyl)piperazine with 3-(4-methylphenyl)acrylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine as a white crystalline solid.
科学研究应用
1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been studied for its potential application in the treatment of various neurological disorders such as Parkinson's disease, depression, and anxiety. Studies have shown that 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has an affinity for the 5-HT1A and 5-HT7 receptors, which are involved in the regulation of mood and behavior.
属性
IUPAC Name |
(E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c1-16-2-4-17(5-3-16)6-11-20(24)23-14-12-22(13-15-23)19-9-7-18(21)8-10-19/h2-11H,12-15H2,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAVCCYRROSLRH-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357812 | |
| Record name | ST50915788 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5695-41-0 | |
| Record name | ST50915788 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)

![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)

![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)



![3-(5-allyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5819585.png)

![5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B5819602.png)
![methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5819614.png)
